molecular formula C19H14N4O2 B11192129 2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11192129
M. Wt: 330.3 g/mol
InChI Key: FFZBMSNGEKNGOA-UHFFFAOYSA-N
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Description

2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions. One common method includes the reaction of 3-nitrobenzaldehyde, acetophenone, and 3-amino-2-methylpyrazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

  • 2-Methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine N-oxide
  • 2-Methyl-7-(3-aminophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
  • 7-(3-Nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness: The presence of the nitro group at the 3-position of the phenyl ring in this compound imparts unique electronic properties, making it a valuable compound for studying electron-withdrawing effects in heterocyclic chemistry. Additionally, its potential as a kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

2-methyl-7-(3-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H14N4O2/c1-13-18(14-6-3-2-4-7-14)19-20-11-10-17(22(19)21-13)15-8-5-9-16(12-15)23(24)25/h2-12H,1H3

InChI Key

FFZBMSNGEKNGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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